molecular formula C13H19N3O4S B041525 N-(4-((((Butylamino)carbonyl)amino)sulphonyl)phenyl)acetamide CAS No. 6630-00-8

N-(4-((((Butylamino)carbonyl)amino)sulphonyl)phenyl)acetamide

Cat. No. B041525
CAS RN: 6630-00-8
M. Wt: 313.37 g/mol
InChI Key: ZIFOWKKZIWXFJO-UHFFFAOYSA-N
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Description

The compound N-(4-((((Butylamino)carbonyl)amino)sulphonyl)phenyl)acetamide represents a class of chemicals with significant potential in various fields due to its structural complexity and functionality. The presence of sulphonyl and acetamide groups suggests a compound with interesting chemical and physical properties, useful for a wide range of applications.

Synthesis Analysis

The synthesis of related compounds often involves complex reactions to incorporate the sulphonyl and acetamide functionalities. For example, Calcagni et al. (2009) synthesized N-acetyl-tauryl-L-phenylalanine methyl ester, highlighting the methods to introduce sulphonyl linkages into peptide chains, which could be analogous to synthesizing compounds like N-(4-((((Butylamino)carbonyl)amino)sulphonyl)phenyl)acetamide (Calcagni et al., 2009).

Molecular Structure Analysis

The molecular structure of similar compounds has been determined through X-ray crystallography and computational methods. Stamboliyska et al. (2008) conducted a theoretical study on the conformational preference of N-((4-aminophenyl) sulphonyl)acetamide (sulphacetamide), offering insights into the molecular conformation that could be expected for N-(4-((((Butylamino)carbonyl)amino)sulphonyl)phenyl)acetamide (Stamboliyska et al., 2008).

Chemical Reactions and Properties

Compounds with sulphonyl and acetamide groups participate in various chemical reactions, including ring cleavage and nucleophilic substitution. Warshawsky et al. (1990) described the ring cleavage of N-acyl- and N-(acylsulfonyl) histamines, showcasing the reactivity of sulfonyl-containing compounds (Warshawsky et al., 1990).

Physical Properties Analysis

The physical properties of such compounds depend on their molecular structure. Factors like crystal packing, hydrogen bonding, and molecular conformation significantly affect their melting points, solubility, and stability. Studies like those by Sharma et al. (2018) on N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide provide a glimpse into how these properties are analyzed and reported (Sharma et al., 2018).

Chemical Properties Analysis

The chemical behavior of N-(4-((((Butylamino)carbonyl)amino)sulphonyl)phenyl)acetamide can be inferred from related studies. For example, the reactivity towards nucleophilic substitution, potential for hydrogen bonding, and susceptibility to hydrolysis are key chemical properties. The study by Obaleye et al. (2008) on the crystal structure of dichlorobis(N-{4-[(2-pyrimidinyl-κN-amino)-sulfonyl]phenyl}acetamide)copper(II) touches on aspects of chemical reactivity and interaction that could be relevant (Obaleye et al., 2008).

Future Directions

The future directions for research and application of N-(4-((((Butylamino)carbonyl)amino)sulphonyl)phenyl)acetamide are not specified in the search results. Given its potential use in organic synthesis and medicinal chemistry , it could be an area of interest for future studies.

properties

IUPAC Name

N-[4-(butylcarbamoylsulfamoyl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O4S/c1-3-4-9-14-13(18)16-21(19,20)12-7-5-11(6-8-12)15-10(2)17/h5-8H,3-4,9H2,1-2H3,(H,15,17)(H2,14,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIFOWKKZIWXFJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70216510
Record name N-(4-((((Butylamino)carbonyl)amino)sulphonyl)phenyl)acetamide
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Molecular Weight

313.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-((((Butylamino)carbonyl)amino)sulphonyl)phenyl)acetamide

CAS RN

6630-00-8
Record name N-[4-[[[(Butylamino)carbonyl]amino]sulfonyl]phenyl]acetamide
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Record name N-(4-((((Butylamino)carbonyl)amino)sulphonyl)phenyl)acetamide
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Record name N-[4-[[[(butylamino)carbonyl]amino]sulphonyl]phenyl]acetamide
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Record name ACETYLCARBUTAMIDE
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